molecular formula C13H17N3O4 B2480176 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 851094-86-5

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2480176
CAS RN: 851094-86-5
M. Wt: 279.296
InChI Key: XHEZSDKBUFVXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves fusion reactions or the Beckmann rearrangement. For instance, N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, closely related to the query compound, are synthesized by fusing amidines with hydroxylamine hydrochloride, followed by a rearrangement reaction (Okuda et al., 2011). Another method includes the Beckmann rearrangement of 1,2-cyclohexanedione dioxime with thionyl chloride in liquid sulfur dioxide, yielding cyclohexano [c] 1,2,5-oxadiazole (Tokura et al., 1961).

Molecular Structure Analysis

Structural analyses of analogous compounds reveal complex interactions and configurations. For example, the crystal structure analysis of related compounds provides insights into the arrangement and conformation of the molecular framework, essential for understanding the chemical behavior and potential reactivity of the compound (Chen et al., 2012).

Chemical Reactions and Properties

Compounds with 1,3,4-oxadiazol and cyclohexanecarboxamide units participate in various chemical reactions, such as cycloadditions and rearrangements, which are pivotal for their chemical diversity and application potential. For example, gold-catalyzed [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles is a method to synthesize functionalized 4-aminoimidazoles, showcasing the reactivity of oxadiazoles (Xu et al., 2017).

Scientific Research Applications

Inhibitors of Platelet Aggregation

Compounds with structural similarities, specifically those featuring oxadiazole and dioxin derivatives, have been evaluated for their effects on platelet aggregation. For example, N-[2-([1,2,4]Oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes and related structures were synthesized and tested for their ability to inhibit platelet aggregation, a critical factor in the formation of blood clots and cardiovascular diseases (Okuda et al., 2011).

Oxidative Transformations

Another area of interest is the oxidative transformation of related compounds, which can lead to the formation of novel structures with potential pharmacological activities. The treatment of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides with alkaline hydrogen peroxide resulted in unprecedented transformations, producing N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides and other derivatives (Levai et al., 2002).

Electrophilic Aminations

The electrophilic amination process is another application, where compounds like cyclohexanespiro-3'-oxaziridine have been used to transfer NH groups to various nucleophiles, facilitating the synthesis of a wide range of nitrogen-containing compounds, including azines, hydrazines, and aziridines (Andreae & Schmitz, 1991).

Synthesis of Energetic Materials

Nitrogen-rich energetic compounds have been synthesized by combining tetrazolyl, dinitromethyl, and (1,2,4-oxadiazol-5-yl)nitroamino groups with furoxan, showcasing potential applications in the development of secondary explosives and green primary explosives (Liu et al., 2018).

Synthesis of Coupling Agents

Efficient syntheses of heterobifunctional coupling agents, critical for the chemoselective conjugation of proteins and enzymes, have been developed, indicating potential applications in bioconjugation and drug development (Reddy et al., 2005).

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential use in various industries, and studying its behavior under different conditions .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c17-11(9-4-2-1-3-5-9)14-13-16-15-12(20-13)10-8-18-6-7-19-10/h8-9H,1-7H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEZSDKBUFVXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330495
Record name N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

851094-86-5
Record name N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.